N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)15-5-3-2-4-11(15)16(22)21-17-20-14(9-25-17)12-8-10(18)6-7-13(12)19/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBWKAZGFHOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring, a dichlorophenyl group, and a methylsulfonyl moiety, which are significant for its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | 7.8 |
| Pseudomonas aeruginosa | 15.6 |
These results demonstrate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Cytotoxic Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values indicate that the compound possesses significant cytotoxic effects against these cancer cell lines, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes essential for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : It could disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Evaluation
In a study published in PubMed Central, a series of thiazole derivatives were synthesized and evaluated for their antibacterial activity. The study found that derivatives similar to this compound exhibited potent antibacterial effects against both Gram-negative and Gram-positive bacteria .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazole-containing compounds. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against several cancer cell lines, highlighting the potential for further research into its therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide , their substituent variations, and associated biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Halogen vs. In contrast, dimethyl groups (as in 2D216) may increase hydrophobicity, affecting membrane permeability . Positional Effects: The 2,5-dichloro substitution in the target compound may optimize steric interactions compared to 2,5-dimethyl (2D216) or 4-bromo (compound 50) analogs, balancing potency and selectivity .
Sulfonyl Group Modifications: Methylsulfonyl vs. Piperidinylsulfonyl: The methylsulfonyl group in the target compound likely offers a balance between solubility and metabolic stability. Piperidinylsulfonyl derivatives (e.g., 2D216, 2D291) introduce bulkier substituents that may enhance interactions with charged residues in ion channels or transcription factors . Absence of Sulfonyl Groups: The simpler 2,4-dichloro-N-(thiazol-2-yl)benzamide () lacks adjuvant-enhancing activity observed in sulfonyl-containing analogs, underscoring the sulfonyl group’s critical role in immunomodulation .
Mechanistic Implications :
- Analogs like 2D291 and 2E151 synergize with TLR agonists (e.g., LPS, MPLA) to amplify cytokine production via NF-κB/NFAT pathways, suggesting that the target compound’s dichlorophenyl and methylsulfonyl groups may similarly modulate transcriptional activity .
- IR and NMR data from highlight the importance of tautomeric stability in triazole-thione analogs, though this is less relevant to the target compound’s rigid thiazole-amide scaffold .
Q & A
Q. What synthetic routes are recommended for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?
The synthesis typically involves cyclization and functionalization steps. For example, Lawesson’s reagent can facilitate thiazole ring formation from thiourea precursors, followed by sulfonylation using methylsulfonyl chloride. Key intermediates like 2,5-dichlorophenyl-substituted thiazoles are synthesized via condensation of substituted benzaldehydes with thioureas under acidic conditions . Post-synthetic modifications, such as oxidative chlorination, may enhance reactivity for downstream coupling . Yield optimization often requires refluxing in ethanol with glacial acetic acid as a catalyst .
Q. How is the compound characterized using spectroscopic techniques?
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretch at ~1250–1150 cm⁻¹, amide C=O at ~1700 cm⁻¹) .
- ¹H-NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methylsulfonyl groups (singlet at δ 3.3–3.5 ppm). Hydrogen bonding in the crystal lattice (e.g., N–H⋯N interactions) can shift NH protons downfield .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M]⁺ at m/z ~446 for related thiazole-acetamide derivatives) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antiproliferative assays : Use cell lines (e.g., NCI-60 panel) with MTT or SRB assays to measure IC₅₀ values. Chlorinated aryl groups in similar compounds show enhanced cytotoxicity .
- Enzyme inhibition : For α-glucosidase or kinase targets, fluorometric/colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) are effective .
- Antibacterial screening : MIC assays in nutrient broth, focusing on protein synthesis inhibition via ribosomal targeting .
Advanced Research Questions
Q. How can conflicting data on the compound’s mechanism of action be resolved?
- Orthogonal assays : Combine enzyme inhibition data with transcriptomic profiling (e.g., RNA-seq) to identify downstream pathways affected .
- Structural analogs : Compare activity of derivatives (e.g., replacing 2,5-dichlorophenyl with 4-chlorophenyl) to pinpoint critical functional groups .
- Target validation : Use CRISPR knockouts or siRNA silencing of hypothesized targets (e.g., PFOR enzyme) to confirm relevance .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Lipophilicity enhancement : Introduce trifluoromethyl or tert-butyl groups to improve membrane permeability. The 2,5-dichlorophenyl moiety already contributes to metabolic stability .
- Prodrug design : Mask polar groups (e.g., methylsulfonyl) with ester linkages to enhance oral bioavailability .
- CYP450 inhibition assays : Assess interactions using liver microsomes to mitigate rapid clearance .
Q. What computational methods predict target binding and selectivity?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PFOR enzyme PDB: 43V) to model interactions. The methylsulfonyl group may form hydrogen bonds with Arg residues .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Focus on π-π stacking between thiazole and aromatic amino acids .
- QSAR models : Train on datasets of thiazole derivatives to correlate substituents (e.g., Cl position) with IC₅₀ values .
Q. How to design in vivo studies considering metabolic stability?
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing. Monitor plasma levels via LC-MS/MS to calculate t₁/₂ and AUC .
- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .
- Tissue distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs (e.g., liver or tumors) .
Methodological Notes
- Data Contradiction Analysis : Conflicting bioactivity results may arise from assay conditions (e.g., serum concentration in cell culture). Validate findings across multiple labs using standardized protocols .
- Crystallography : X-ray diffraction (e.g., CCDC deposition) resolves hydrogen-bonding networks critical for stability and activity .
- Safety and Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
